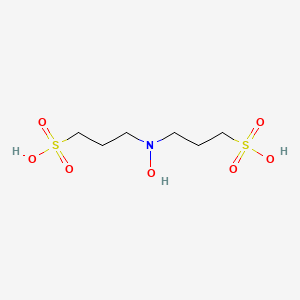
3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and a trifluoro-2-oxopropylthio group at the 2-position. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and 3,3,3-trifluoro-2-oxopropylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product.
Chemical Reactions Analysis
3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity or modulating their function. This interaction is often mediated by the trifluoromethyl group, which enhances the compound’s binding affinity and selectivity.
Pathways Involved: The compound affects various biological pathways, including those involved in cell signaling, metabolism, and gene expression. By modulating these pathways, the compound can exert therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- can be compared with other similar compounds, such as:
Picolinic Acid (2-Pyridinecarboxylic Acid): Picolinic acid is a monocarboxylic derivative of pyridine with a carboxylic acid group at the 2-position. Unlike 3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-, picolinic acid does not have a trifluoromethyl group, which limits its chemical reactivity and applications.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Nicotinic acid, also known as niacin, is another monocarboxylic derivative of pyridine with a carboxylic acid group at the 3-position. While nicotinic acid is primarily used as a vitamin supplement, 3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- has broader applications in scientific research and industry due to its unique chemical properties.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Isonicotinic acid has a carboxylic acid group at the 4-position of the pyridine ring. It is used in the synthesis of various pharmaceuticals, but its lack of a trifluoromethyl group makes it less versatile compared to 3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-.
Properties
CAS No. |
127183-39-5 |
|---|---|
Molecular Formula |
C9H6F3NO3S |
Molecular Weight |
265.21 g/mol |
IUPAC Name |
2-(3,3,3-trifluoro-2-oxopropyl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO3S/c10-9(11,12)6(14)4-17-7-5(8(15)16)2-1-3-13-7/h1-3H,4H2,(H,15,16) |
InChI Key |
BBZTXPKNQDJELY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)



![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)






![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)

